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molecular formula C18H30N4O2 B011356 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid CAS No. 107265-48-5

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid

Cat. No. B011356
M. Wt: 334.5 g/mol
InChI Key: GMOGICAFJFPMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786292B2

Procedure details

To solution of Cyclam (0.913 g, 4.5 mmol) dissolved in a mixture of ethanol:water (5:1 by vol.) (18 ml) was added a solution of 4-chloromethylbenzoic acid (0.157 g, 0.92 mmol) in aqueous LiOH (53 mg in 4 ml of water). This mixture was thereafter refluxed vigorously with stirring for 5 hours. Then the solvent was removed at reduced pressure, and the residue was dissolved in 13 ml of water. The aqueous solution obtained was then extracted with chloroform (10 times 3 ml) and the aqueous layer was concentrated at reduced pressure down to 2 ml. The product as a white solid was precipitated by adding the solution of concentrated HCl and ethanol and purified by recrystallizing from ethanol/water/HCl to yield 0.205 g of the title compound. According to the LC-MS, the assay of 4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)-benzoic acid hydrochloride was >95%.
Quantity
0.913 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.157 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[CH2:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=1>C(O)C.O.[Li+].[OH-]>[N:1]1([CH2:16][C:17]2[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=2)[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.913 g
Type
reactant
Smiles
N1CCNCCCNCCNCCC1
Name
ethanol water
Quantity
18 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0.157 g
Type
reactant
Smiles
ClCC1=CC=C(C(=O)O)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
[Li+].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was thereafter refluxed vigorously
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 13 ml of water
CUSTOM
Type
CUSTOM
Details
The aqueous solution obtained
EXTRACTION
Type
EXTRACTION
Details
was then extracted with chloroform (10 times 3 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous layer was concentrated at reduced pressure down to 2 ml
CUSTOM
Type
CUSTOM
Details
The product as a white solid was precipitated
ADDITION
Type
ADDITION
Details
by adding the solution of concentrated HCl and ethanol
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
by recrystallizing from ethanol/water/HCl

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(CCNCCCNCCNCCC1)CC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.205 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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